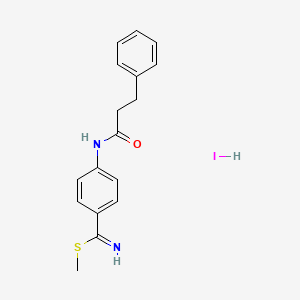
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is a complex organic compound with a unique structure that includes a phenylpropanoylamino group and a benzenecarboximidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with methyl isothiocyanate to form the desired benzenecarboximidothioate structure. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropanoylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidothioates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]benzamide
- Benzenecarboximidothioicacid, 4-[(1-oxo-3-phenylpropyl)amino]-, methyl ester
Uniqueness
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoylamino group and a benzenecarboximidothioate moiety sets it apart from other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24723-45-3 |
|---|---|
Molekularformel |
C17H19IN2OS |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide |
InChI |
InChI=1S/C17H18N2OS.HI/c1-21-17(18)14-8-10-15(11-9-14)19-16(20)12-7-13-5-3-2-4-6-13;/h2-6,8-11,18H,7,12H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
NDWAJYMAYIALBP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=N)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



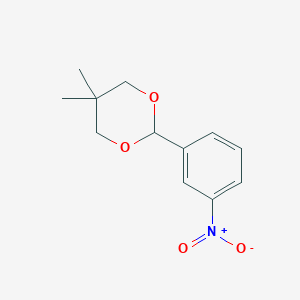
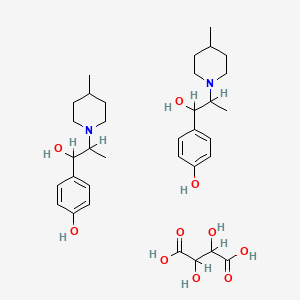
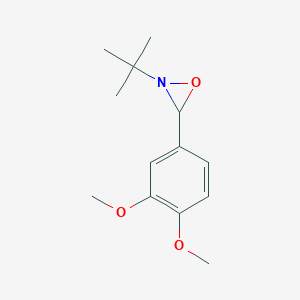
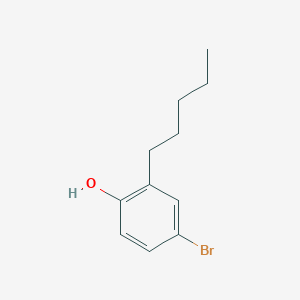

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
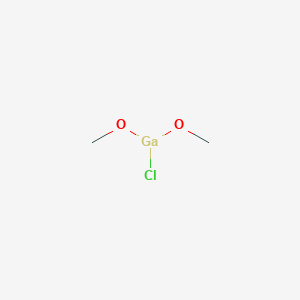
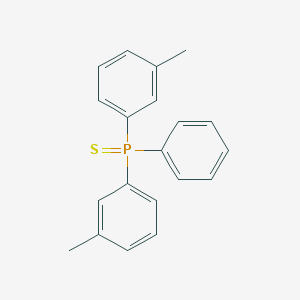
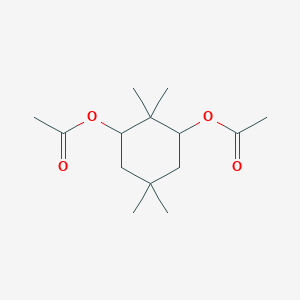
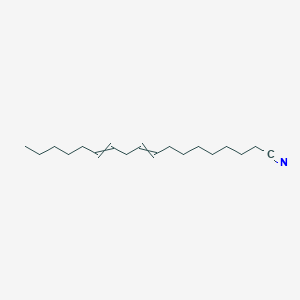
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)

